2,2-Dideuterio-2-phenylacetonitrile
Overview
Description
2,2-Dideuterio-2-phenylacetonitrile is a deuterated nitrile compound that is closely related to phenylacetonitriles. Its deuterated nature suggests potential utility in various scientific applications, particularly in areas requiring isotopic labeling for tracing, structural determination, or reaction mechanism studies.
Synthesis Analysis
The synthesis of phenylacetonitrile derivatives can involve various methods, including organocatalytic Michael additions and modifications of arylacetonitriles or methyl arylacetates. For example, arylacetonitriles participate in organocatalytic Michael additions to alpha, beta-unsaturated aldehydes, allowing further transformations into valuable lactones or acids (Cid et al., 2010); (Tundo et al., 2003).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(N-methylanilino)-2-phenylsulfanylacetonitrile, reveals potential for diverse chemical reactivity, including electrophilic, nucleophilic, and radical reactions, which could similarly apply to 2,2-Dideuterio-2-phenylacetonitrile (Chen et al., 1994).
Chemical Reactions and Properties
Phenylacetonitriles undergo various chemical reactions, including base-catalyzed additions, radical cyanomethylation/arylation, and amination processes, suggesting that 2,2-Dideuterio-2-phenylacetonitrile could participate in similar reactions, offering pathways to diverse derivatives (Schenker & Druey, 1959); (Pan et al., 2015).
Physical Properties Analysis
The physical properties of phenylacetonitrile derivatives, such as solubility, melting points, and boiling points, are influenced by their molecular structure and substituents. While specific data on 2,2-Dideuterio-2-phenylacetonitrile is not provided, analogs demonstrate a range of behaviors depending on their functional groups and structural modifications.
Chemical Properties Analysis
Chemical properties, including reactivity towards nucleophiles or electrophiles, acidity or basicity of the nitrile group, and susceptibility to hydrolysis or reduction, are central to understanding the behavior of phenylacetonitriles. These characteristics suggest that 2,2-Dideuterio-2-phenylacetonitrile may offer unique reactivity profiles suitable for specialized chemical syntheses or studies (Zhang et al., 2012).
Scientific Research Applications
Phototransposition Reactions
2,2-Dideuterio-2-phenylacetonitrile is involved in the study of phototransposition reactions, where its structural analogs have been used to prove the migratory nature of certain substituents in complex organic reactions. For instance, research demonstrated the role of trifluoromethyl-substituted carbon in migratory reactions by irradiating isomers of dimethylbenzotrifluoride, leading to efficient photoisomerization. Such studies highlight the compound's utility in understanding the dynamics of photochemical processes in organic chemistry (DeCosta & Pincock, 2002).
Michael Addition Reactions
The compound also finds application in Michael addition reactions, where its phenylacetonitrile analogs have been utilized to produce novel organic compounds under mild conditions. This illustrates its relevance in creating substances with potential pharmaceutical applications through regiospecific 1,4-Michael addition, offering broad substrate scope and high selectivity (Li & Song, 2018).
Aposematic Signaling in Locusts
Interestingly, phenylacetonitrile (a related compound) plays a role in the natural world, acting as an aposematic signal and precursor to toxins in locusts, demonstrating the biological significance and potential ecological applications of studying such compounds. This finding opens avenues for exploring bio-inspired defense mechanisms and the synthesis of bioactive compounds (Wei et al., 2019).
Catalysis in Pharmaceutical Synthesis
In pharmaceutical synthesis, derivatives of 2,2-Dideuterio-2-phenylacetonitrile are key intermediates. For example, potassium-promoted catalysts have been used for the selective mono-methylation of phenylacetonitrile, leading to the production of non-steroidal anti-inflammatory drugs. This underscores the compound's utility in developing catalysts for synthesizing medically relevant molecules (Molleti & Yadav, 2017).
Chemoselective Cyclization
Phenylacetonitrile, closely related to 2,2-Dideuterio-2-phenylacetonitrile, has been used in the chemoselective cyclization of alkynyl nitriles, demonstrating its importance in organic synthesis for creating complex molecular architectures. Such applications highlight the compound's role in facilitating reactions under specific conditions for the development of new organic molecules (Huang et al., 2012).
Future Directions
properties
IUPAC Name |
2,2-dideuterio-2-phenylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSQOBVLVYHIEX-NCYHJHSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480783 | |
Record name | Phenyl(~2~H_2_)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dideuterio-2-phenylacetonitrile | |
CAS RN |
935-66-0 | |
Record name | Phenyl(~2~H_2_)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 935-66-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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